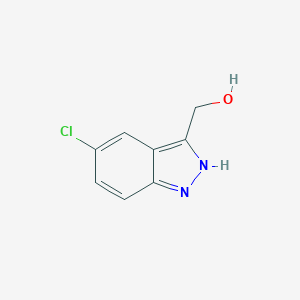

(5-Chloro-1H-indazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Chloro-1H-indazol-3-yl)methanol” is a compound that is structurally classified as a synthetic cannabinoid . It is a light yellow to yellow powder or crystals . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-1-2-8-7 (3-6)4-9-10-8/h1-4,11H,5H2, (H,9,10) .

Synthesis Analysis

The synthesis of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “(5-Chloro-1H-indazol-3-yl)methanol” is C8H7ClN2O . The compound belongs to the class of indazoles, which are aromatic organic compounds with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

“(5-Chloro-1H-indazol-3-yl)methanol” has a molecular weight of 182.60700 . It has a density of 1.511g/cm3 and a boiling point of 412.438ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Agents

Compounds containing the indazole moiety have shown significant potential as anti-inflammatory agents. The presence of a methanol group in “(5-Chloro-1H-indazol-3-yl)methanol” could be exploited to create prodrugs or active metabolites that modulate inflammatory pathways, possibly offering therapeutic benefits for conditions like arthritis or inflammatory bowel disease .

Anticancer Research

Indazole compounds have been evaluated for their antitumor potential against various cancer cell lines. The structural motif of “(5-Chloro-1H-indazol-3-yl)methanol” could be incorporated into novel chemotherapeutic agents, leveraging the chloro and methanol groups to interact with cancer cell biomolecules, leading to cytotoxic effects .

COX-2 Inhibition

The indazole nucleus has been utilized in the design of COX-2 inhibitors, which are important in the management of pain and inflammation. “(5-Chloro-1H-indazol-3-yl)methanol” could be a key intermediate in synthesizing new COX-2 inhibitors with improved safety profiles, addressing the need for better therapeutic options in osteoarthritis and other conditions .

Antiviral Applications

Indazole derivatives have shown promise as antiviral agents. The structural features of “(5-Chloro-1H-indazol-3-yl)methanol” might be harnessed to develop compounds that interfere with viral replication or protein function, contributing to the treatment or prevention of viral infections .

Drug Synthesis and Development

The versatility of the indazole ring system, particularly when functionalized with a chloro group and a methanol moiety, makes “(5-Chloro-1H-indazol-3-yl)methanol” an attractive building block in drug discovery. It could be used to synthesize a wide array of pharmacologically active compounds, potentially leading to the development of new drugs across various therapeutic categories .

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the medicinal properties of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, need to be explored in the near future for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIOIPQDAOQHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625974 |

Source

|

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102735-90-0 |

Source

|

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1H-indazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)